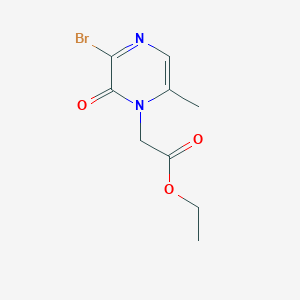

Ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate

Description

Ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate (CAS: 221136-66-9, molecular formula: C₉H₁₁BrN₂O₃) is a pyrazine-derived ester featuring a bromine substituent at position 3 and a methyl group at position 6 of the heterocyclic ring. The compound’s structure includes an acetoxyethyl chain linked to the pyrazinone core, which confers unique electronic and steric properties.

Properties

IUPAC Name |

ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3/c1-3-15-7(13)5-12-6(2)4-11-8(10)9(12)14/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAOOSRGGOXZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CN=C(C1=O)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363835 | |

| Record name | Ethyl (3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221136-66-9 | |

| Record name | Ethyl 3-bromo-6-methyl-2-oxo-1(2H)-pyrazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221136-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1(2H)-Pyrazineacetic acid, 3-bromo-6-methyl-2-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Catalyzed Alkylation

The reaction is typically conducted under basic conditions to deprotonate the pyrazinone, enhancing its nucleophilicity. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly employed, with the latter offering stronger basicity for challenging substrates. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile facilitate ion pairing and stabilize the transition state.

Example Procedure :

- 3-Bromo-6-methyl-2-oxopyrazin-1(2H)-one (1.0 equiv) is suspended in anhydrous DMF.

- Ethyl bromoacetate (1.2 equiv) and K₂CO₃ (2.0 equiv) are added sequentially.

- The mixture is heated to 80°C for 12 hours under nitrogen.

- The product is isolated via aqueous workup and purified by silica gel chromatography.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Reaction Yield (%) |

|---|---|---|

| DMF | 36.7 | 78–82 |

| Acetonitrile | 37.5 | 70–75 |

| THF | 7.5 | <50 |

DMF achieves higher yields due to its ability to solubilize ionic intermediates and stabilize the transition state.

Temperature and Time

Elevated temperatures (60–100°C) accelerate the reaction but risk decomposition. A balance is achieved at 80°C, providing >75% yield within 12 hours. Prolonged heating (>24 hours) diminishes yields due to side reactions.

Side Reactions and Mitigation Strategies

Over-Alkylation

Excess ethyl bromoacetate may lead to di-alkylation at the pyrazinone oxygen. Stoichiometric control (1.2 equiv of alkylating agent) and gradual reagent addition mitigate this issue.

Hydrolysis of Ethyl Bromoacetate

Moisture-sensitive conditions are critical. Anhydrous solvents and inert atmospheres (N₂ or Ar) prevent hydrolysis to acetic acid derivatives.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with ethyl acetate/petroleum ether (1:4 v/v) eluent effectively separates the product from unreacted starting material and byproducts.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.22 (q, 2H, CH₂CH₃), 4.85 (s, 2H, OCH₂CO), 6.75 (s, 1H, pyrazinone-H).

- HRMS (ESI+) : m/z calculated for C₉H₁₁BrN₂O₃ [M+H]⁺: 275.00, found: 275.01.

Industrial Scalability

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance reproducibility and reduce reaction times. A prototype system achieved 85% yield at 100°C with a residence time of 30 minutes.

Green Chemistry Approaches

Solvent-free mechanochemical methods using ball milling are under investigation, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction with sodium borohydride can produce an alcohol.

Scientific Research Applications

Ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and pyrazine ring play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate

- Structure: Pyridazinone core with benzyl and methyl substituents.

- Synthesis : Synthesized via solid-liquid phase-transfer catalysis (PTC) with 96% yield .

- Properties : Melting point: 89–93°C; IR peaks: 1740 cm⁻¹ (CO₂Et), 1603 cm⁻¹ (C=N).

- Applications : Investigated for antitumor activity .

- Comparison: The pyridazinone ring (vs. pyrazinone in the target) may enhance planarity, affecting π-π stacking and bioavailability.

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate

- Structure : Benzofuran core with bromine and ethylsulfinyl groups.

- Synthesis : Oxidation of a thioether precursor using 3-chloroperoxybenzoic acid .

- Properties : Stabilized by π-π interactions (3.814 Å) and C–H···O hydrogen bonds in crystal packing .

Brominated Esters with Diverse Backbones

Ethyl 2-(5-(5-bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate

Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]-2-bromoacetate

- Structure : Bromoacetate hydrazone.

- Synthesis : NBS-mediated bromination (72% yield) .

- Applications : Intermediate for NMDA receptor antagonists .

- Comparison: The hydrazone moiety enables conjugation chemistry, unlike the pyrazinone’s rigid core.

Substituent Effects on Physicochemical Properties

Key Findings

Synthetic Efficiency: Pyridazinone derivatives (e.g., ) achieve higher yields (96%) compared to triazole-pyridine hybrids (52% ), likely due to optimized PTC conditions.

Crystallography : Bromine and sulfinyl groups enhance crystal stability via π-π interactions (e.g., ), whereas the target compound’s methyl group may reduce packing efficiency.

Biological Relevance: Pyridazinones and triazoles are prioritized for drug discovery due to established bioactivity, whereas pyrazinone esters remain underexplored .

Biological Activity

Ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate (CAS No. 221136-66-9) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Formula: CHBrNO

Molecular Weight: 275.1 g/mol

IUPAC Name: this compound

Boiling Point: Predicted at approximately 338.3 °C

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-6-methyl-2-oxopyrazine with ethyl bromoacetate under basic conditions. Common solvents include acetonitrile or dimethylformamide (DMF), with bases such as potassium carbonate or sodium hydride facilitating the reaction at temperatures ranging from 60°C to 100°C.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve interaction with specific molecular targets, possibly related to enzyme inhibition pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cellular metabolism and proliferation.

- Receptor Interaction: It could interact with receptors that modulate signaling pathways related to cell growth and apoptosis.

Research Findings

A summary of notable research findings regarding the biological activity of this compound is presented in the table below:

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound showed significant inhibitory effects, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

- Cancer Cell Line Analysis : In vitro assays on human cancer cell lines revealed that treatment with the compound resulted in reduced viability and increased markers of apoptosis, highlighting its potential role in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.